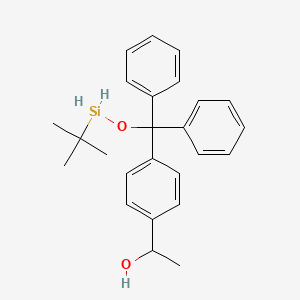
6,8-Dichloro-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dichloro-2-(3-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorine and methoxy groups in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(3-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,8-dichloro-4H-chromen-4-one with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dichloro-2-(3-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,8-Dichloro-2-(3-methoxyphenyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,8-Dichloro-2-(3-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurological functions.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dichloro-2-phenyl-4H-chromen-4-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
6,8-Dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but with the methoxy group in a different position, leading to different chemical properties.
Uniqueness
The presence of the 3-methoxyphenyl group in 6,8-Dichloro-2-(3-methoxyphenyl)-4H-chromen-4-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural variation can influence its reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
88952-98-1 |
|---|---|
Fórmula molecular |
C16H10Cl2O3 |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
6,8-dichloro-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10Cl2O3/c1-20-11-4-2-3-9(5-11)15-8-14(19)12-6-10(17)7-13(18)16(12)21-15/h2-8H,1H3 |
Clave InChI |
VMRIKMJBTFGURB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chloro-2-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127654.png)





![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)






